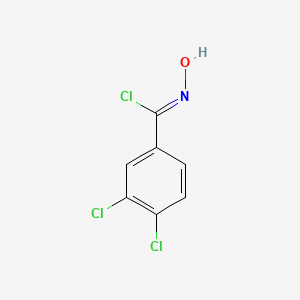

3,4-Dichloro-alpha-chlorobenzaldoxime

Descripción

Historical Perspectives in Aldoxime and Hydroximoyl Chloride Research

The study of oximes dates back to the 19th century, with the term itself being a portmanteau of "oxygen" and "imine". wikipedia.org These compounds are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.org Early research focused on their synthesis, structure, and fundamental reactions, such as hydrolysis back to the parent carbonyl compound and hydroxylamine, or reduction to form amines. wikipedia.org A significant historical development in oxime chemistry was the discovery of their utility in reactivating cholinesterase inhibited by organophosphates, leading to the synthesis of pyridinium (B92312) aldoximes like pralidoxime (B1201516) (2-PAM) as nerve gas antidotes. nih.gov

Hydroximoyl chlorides, the chemical class to which 3,4-dichloro-alpha-chlorobenzaldoxime belongs, emerged from research into the halogenation of aldoximes. The conversion of an aldoxime to a hydroximoyl chloride is a key transformation, as it installs a good leaving group (chloride) on the carbon atom of the C=N bond. This structural feature is crucial for their subsequent reactions. Historically, various reagents have been developed for this chlorination, including N-chlorosuccinimide (NCS) and chlorine gas. mdpi.com The development of milder and more efficient methods for synthesizing hydroximoyl chlorides has been an ongoing area of research, facilitating their use as versatile intermediates. mdpi.comresearchgate.net

Academic Significance of the 3,4-Dichlorophenyl Moiety in Advanced Organic Synthesis

The 3,4-dichlorophenyl group is a common structural motif in a wide array of organic molecules, particularly in the fields of medicinal chemistry and materials science. Its significance stems from the predictable electronic and steric effects imparted by the two chlorine atoms on the phenyl ring. The chlorine atoms are electron-withdrawing, which can influence the reactivity of the molecule and its ability to participate in intermolecular interactions.

In drug discovery, the 3,4-dichlorophenyl moiety is often incorporated into lead compounds to enhance biological activity or to improve pharmacokinetic properties. For instance, researchers have synthesized series of compounds containing this group to explore their potential as anti-inflammatory agents. nih.gov The presence of this moiety has been linked to significant biological activity in various studies, underscoring its importance as a pharmacophore. The table below summarizes findings from selected studies on compounds containing the 3,4-dichlorophenyl group.

| Compound Class | Investigated Activity | Key Finding |

| 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiones | Anti-inflammatory | Several derivatives showed significant anti-inflammatory activity with low ulcerogenic potential compared to indomethacin. nih.gov |

| 6-(2,6-dichlorophenyl)-...- wikipedia.orgnih.govnih.govtriazolo[3,4-b] wikipedia.orgresearchgate.netnih.govthiadiazine derivatives | Various Biological | The dichlorophenyl group is a key component in the synthesis of complex heterocyclic systems for biological screening. zsmu.edu.ua |

| 3-Alkyl/aryl-6-(2́,4́-dichlorophenyl)-...-1,2,4-triazolo[3,4-b]...-thiadiazoles | Antimicrobial | The dichlorophenyl substituent is integral to heterocyclic structures tested for potential antimicrobial properties. researchgate.net |

Strategic Importance of Alpha-Chlorobenzaldoxime (B2562045) Frameworks as Key Synthetic Intermediates

Alpha-chlorobenzaldoxime frameworks, more systematically named benzohydroximoyl chlorides, are highly valuable intermediates in organic synthesis. Their strategic importance lies primarily in their role as stable precursors to nitrile oxides. acs.org Upon treatment with a base, hydroximoyl chlorides readily undergo dehydrohalogenation to generate highly reactive nitrile oxides in situ. researchgate.net

These nitrile oxides are classic 1,3-dipoles and are extensively used in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. This reaction provides a powerful and convergent route to construct five-membered heterocyclic rings, namely isoxazolines and isoxazoles, respectively. These heterocyclic systems are prevalent in many biologically active compounds and natural products. The ability to generate the reactive nitrile oxide from a more stable hydroximoyl chloride precursor allows for controlled reactions and the synthesis of complex molecular architectures. mdpi.comacs.org This two-step process, involving the formation of the hydroximoyl chloride followed by its conversion to a nitrile oxide for cycloaddition, is a cornerstone of modern heterocyclic chemistry.

Structure

3D Structure

Propiedades

IUPAC Name |

(1Z)-3,4-dichloro-N-hydroxybenzenecarboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3NO/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H/b11-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDNXOIXXBQUEZ-XFFZJAGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=NO)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C(=N/O)/Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Dichloro Alpha Chlorobenzaldoxime

Synthesis of Key Precursors: 3,4-Dichlorobenzaldehyde (B146584) Derivatives

The foundational step in the synthesis of 3,4-Dichloro-alpha-chlorobenzaldoxime is the preparation of its immediate precursor, 3,4-Dichlorobenzaldoxime (B8813610). This is typically achieved through the reaction of 3,4-Dichlorobenzaldehyde with a hydroxylamine (B1172632) salt.

Preparation of 3,4-Dichlorobenzaldoxime from 3,4-Dichlorobenzaldehyde

The synthesis of 3,4-Dichlorobenzaldoxime is a standard oximation reaction. A common laboratory-scale procedure involves treating 3,4-Dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. chemicalbook.com The base, often sodium hydroxide (B78521) or sodium carbonate, is crucial for liberating the free hydroxylamine from its hydrochloride salt, which then acts as the nucleophile. The reaction is typically carried out in a solvent system like aqueous ethanol (B145695). chemicalbook.com

The general reaction is as follows: C₇H₄Cl₂O + NH₂OH·HCl + NaOH → C₇H₅Cl₂NO + NaCl + 2H₂O

This conversion is generally efficient, with analogous reactions for other dichlorobenzaldehyde isomers reporting high yields, often exceeding 95%. chemicalbook.com

Optimization of Reaction Parameters for Oxime Formation

The efficiency and yield of oxime formation are highly dependent on several reaction parameters. Optimization of these conditions is critical for maximizing product yield and purity while minimizing reaction time. Key parameters include the choice of solvent, base, temperature, and reaction duration. scielo.brbeilstein-journals.org

A systematic approach to optimization involves varying one parameter while keeping others constant to determine its effect on the reaction outcome. For the synthesis of dichlorobenzaldoximes, a mixed solvent system like ethanol/water is often employed to ensure the solubility of both the organic aldehyde and the inorganic hydroxylamine salt. chemicalbook.com The choice of base and its stoichiometry are also critical; a slight excess is often used to ensure complete neutralization of the hydrochloride salt.

| Parameter | Condition A | Condition B | Condition C | General Outcome/Rationale |

|---|---|---|---|---|

| Solvent | Ethanol | Methanol (B129727)/Water | Pyridine | Aqueous alcohol systems are common for balancing reactant solubility. Pyridine can act as both solvent and base. |

| Base | Sodium Hydroxide | Sodium Acetate | Triethylamine (B128534) | Stronger bases (NaOH) can accelerate the reaction but may cause side reactions. Weaker bases (Sodium Acetate) offer milder conditions. |

| Temperature | 0 °C to Room Temp | Room Temperature | Reflux (e.g., ~60-80°C) | Initial cooling can control the exothermic reaction, followed by stirring at room temperature. chemicalbook.com Refluxing can decrease reaction time but may lead to impurity formation. |

| Reaction Time | 2 hours | 12 hours | 24 hours | Reaction progress is typically monitored by Thin Layer Chromatography (TLC) to determine the optimal time for completion. beilstein-journals.org |

Investigations into Stereochemical Control in Aldoxime Synthesis (Z/E Isomers)

Aldoximes can exist as two geometric isomers, (Z) and (E), due to the restricted rotation around the carbon-nitrogen double bond. The spatial arrangement of the hydroxyl group relative to the substituted phenyl ring defines these isomers. The control of this stereochemistry is a significant aspect of synthesis, as different isomers can exhibit different reactivity. rijournals.comresearchgate.net

The stereochemical outcome of the oximation reaction is influenced by factors such as the reaction conditions and the nature of the catalyst. For instance, the use of specific aminocatalysts can govern the diastereocontrol of the reaction. nih.gov Catalysts that facilitate hydrogen bonding may favor the formation of the (Z) isomer, whereas sterically demanding catalysts might preferentially yield the (E) isomer. nih.gov Computational methods, such as Density Functional Theory (DFT), can be employed to propose stereochemical models and predict the more stable isomer. nih.gov Achieving precise stereochemical control often requires careful selection of catalysts and reaction parameters. researchgate.net

Alpha-Chlorination Strategies for Substituted Benzaldoximes

The final step in the synthesis of this compound involves the introduction of a chlorine atom at the alpha-carbon (the carbon atom of the C=N bond). This transformation is typically achieved through direct halogenation.

Direct Halogenation Protocols (e.g., Utilizing N-Chlorosuccinimide)

N-Chlorosuccinimide (NCS) is a versatile and widely used reagent for the chlorination of various organic compounds, including at positions alpha to carbonyls and in radical reactions. organic-chemistry.orgresearchgate.net It is an effective source of electrophilic chlorine and is often preferred over gaseous chlorine due to its ease of handling and improved selectivity. isca.me

For the alpha-chlorination of a benzaldoxime (B1666162), the substrate would be treated with NCS in an appropriate inert solvent, such as carbon tetrachloride or chloroform. The reaction may be initiated by light or a radical initiator. The presence of electron-withdrawing groups on the benzene (B151609) ring, such as the two chlorine atoms in the 3,4-positions, influences the reactivity of the oxime. sci-hub.box

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Solid, easy-to-handle source of chlorine; provides good selectivity. organic-chemistry.orggalchimia.com |

| Solvent | Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃) | Inert solvents that are standard for radical halogenations. |

| Initiator | UV light or AIBN (Azobisisobutyronitrile) | To initiate the radical chain reaction for chlorination. mdpi.com |

| Temperature | Room Temperature to Reflux | Depends on the reactivity of the substrate and the desired reaction rate. |

Mechanistic Postulations and Experimental Evidence for Alpha-Chlorination Pathways

The mechanism for the alpha-chlorination of benzaldoximes is complex and can proceed through different pathways depending on the specific reaction conditions and the electronic nature of the substituents on the aromatic ring.

One proposed mechanism involves the formation of an α-chloro-α-nitroso intermediate. sci-hub.box This intermediate is unstable and can subsequently decompose to yield the final product. Two pathways have been suggested for the breakdown of this intermediate:

Unimolecular Decomposition : The chloronitroso intermediate decomposes to form a carbanion and a nitrosyl ion. sci-hub.box

Nucleophilic Displacement : A nucleophile, such as a chloride ion, attacks the nitroso group, leading to the formation of the carbanion and nitrosyl chloride. sci-hub.box

For benzaldoximes with electron-withdrawing substituents, like 3,4-Dichlorobenzaldoxime, the formation of benzhydroxamic chloride derivatives has also been observed, particularly when the reaction is catalyzed by species like ethanol or triethylamine. sci-hub.box Alternatively, a free-radical mechanism, similar to that of benzylic halogenation, can be postulated, especially when the reaction is initiated by UV light or a radical initiator. mdpi.com In this pathway, a chlorine radical abstracts the hydrogen atom from the alpha-carbon, generating a resonance-stabilized radical intermediate which then reacts with a chlorine source (like NCS or Cl₂) to form the alpha-chloro product.

Experimental evidence from spectroscopic studies and the isolation of reaction intermediates has been used to support the proposed formation of nitroso intermediates in the chlorination of certain oximes. sci-hub.box The distribution of final products often provides insight into the dominant mechanistic pathway under a given set of conditions.

Exploration of Novel or Alternative Synthetic Routes to this compound Precursors

The synthesis of this compound relies on the availability of its key precursors, most notably 3,4-dichlorobenzaldehyde and its corresponding oxime. Research into novel and alternative synthetic routes for these precursors is driven by the need for improved efficiency, milder reaction conditions, and higher yields. This section explores various methodologies for the preparation of these critical starting materials.

A primary precursor, 3,4-dichlorobenzaldehyde, can be synthesized through several pathways. One common method involves the oxidation of 3,4-dichlorotoluene. Alternative approaches, such as the formylation of 1,2-dichlorobenzene (B45396), represent other potential synthetic strategies. Once 3,4-dichlorobenzaldehyde is obtained, it can be converted to 3,4-dichlorobenzaldehyde oxime, the direct precursor to the target compound, through a condensation reaction with hydroxylamine.

Another significant precursor in this synthetic pathway is 3,4-dichloronitrobenzene, which can be prepared through the nitration of 1,2-dichlorobenzene. google.com This intermediate is valuable as it can be subsequently converted to other functional groups necessary for building the final aldoxime structure. An industrially relevant method for its preparation is the adiabatic nitration of 1,2-dichlorobenzene, which avoids the production of large quantities of contaminated waste acid. google.com In this process, 1,2-dichlorobenzene is reacted with nitric acid and sulfuric acid under conditions where the heat of the reaction is utilized to concentrate the sulfuric acid, making the process more economical and environmentally friendly. google.com

The following table summarizes a selection of synthetic methods for precursors to this compound, based on analogous reactions for similar compounds.

| Precursor | Starting Material | Reaction Type | Reagents & Conditions | Yield |

| 3,4-Dichlorobenzaldehyde | 3,4-Dichlorotoluene | Oxidation | Cobalt, Molybdenum, Bromine ion complexes (catalyst), Hydrogen peroxide (oxidant), Acetic acid (solvent) | High |

| 3,4-Dichlorobenzaldehyde | 1,2-Dichlorobenzene | Formylation (Vilsmeier-Haack) | Phosphorus oxychloride, Dimethylformamide | 75% (for 2,4-isomer) google.com |

| 3,4-Dichloronitrobenzene | 1,2-Dichlorobenzene | Adiabatic Nitration | Nitric acid, Sulfuric acid, Water; 0-60°C during mixing | High Selectivity google.com |

| 3,4-Dichlorobenzaldehyde Oxime | 3,4-Dichlorobenzaldehyde | Oximation | Hydroxylamine | Not specified |

Note: Data for some reactions are based on the synthesis of isomers or related compounds and are presented as examples of potential synthetic routes.

Further investigations into these synthetic pathways focus on optimizing reaction conditions, exploring novel catalyst systems, and developing continuous flow processes to enhance production efficiency and safety. google.com For instance, the oxidation of dichlorotoluene isomers can be performed in a continuous microchannel reactor, allowing for precise control over reaction parameters and improved safety. chemicalbook.com

Reaction Chemistry and Mechanistic Investigations of 3,4 Dichloro Alpha Chlorobenzaldoxime

Generation and Reactivity of 3,4-Dichlorobenzonitrile (B1293625) Oxide Intermediates

3,4-Dichlorobenzonitrile oxide is a member of the nitrile oxide family, a class of 1,3-dipoles that are crucial in the synthesis of five-membered heterocyclic compounds. researchgate.net Due to their high reactivity, nitrile oxides are almost always generated in situ and trapped immediately by a suitable reaction partner to prevent dimerization into furoxans (1,2,5-oxadiazole-2-oxides). researchgate.netchem-station.com The reactivity and stability of these intermediates are significantly influenced by the electronic and steric properties of their substituents.

The most direct and common method for generating 3,4-dichlorobenzonitrile oxide is the dehydrohalogenation of its precursor, 3,4-dichloro-alpha-chlorobenzaldoxime (a hydroxamoyl halide). This reaction is typically achieved by treating the precursor with a non-nucleophilic base, such as triethylamine (B128534) (Et₃N), in an inert solvent. researchgate.net The base facilitates the elimination of hydrogen chloride (HCl), yielding the transient nitrile oxide intermediate.

This in situ generation technique is critical because it allows the nitrile oxide to be formed in the presence of a dipolarophile (an alkene or alkyne), enabling an immediate cycloaddition reaction. This approach minimizes the undesired side reaction of nitrile oxide dimerization. chem-station.com Other methods for generating nitrile oxides include the oxidation of aldoximes using various oxidizing agents like N-bromosuccinimide, chloramine-T, or a NaCl/Oxone system, and the dehydration of primary nitro compounds. researchgate.netnih.govacs.org

The choice of generation method can have significant chemical implications. For instance, the base-promoted dehydrohalogenation from this compound is a clean and efficient route that proceeds under mild conditions, making it compatible with a wide range of functional groups on the dipolarophile.

Table 1: Common Methods for In Situ Generation of Nitrile Oxides

| Precursor | Reagent/Method | Byproduct | Reference |

| Hydroximoyl Halides (e.g., this compound) | Base (e.g., Triethylamine) | Amine Hydrochloride | researchgate.net |

| Aldoximes | Oxidation (e.g., Chloramine-T, NaCl/Oxone) | Varies with oxidant | researchgate.netnih.govacs.org |

| Primary Nitroalkanes | Dehydration (e.g., Phenyl isocyanate) | Diphenylurea | researchgate.net |

Nitrile oxides are inherently unstable intermediates. Their stability is governed by both steric and electronic factors. Sterically bulky groups adjacent to the nitrile oxide functionality can significantly increase its stability and reduce the rate of dimerization. researchgate.net For 3,4-dichlorobenzonitrile oxide, the substituents are on the phenyl ring and offer limited steric hindrance to the reactive CNO group.

Electronically, the stability of aromatic nitrile oxides is influenced by substituents on the ring. The two chlorine atoms on the benzene (B151609) ring in 3,4-dichlorobenzonitrile oxide are electron-withdrawing groups. These substituents can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the nitrile oxide, which in turn affects its reactivity in cycloaddition reactions. researchgate.net The primary path of decomposition for nitrile oxides, especially those with low steric hindrance, is dimerization to form a furoxan. chem-station.com Therefore, for synthetic applications to be successful, the subsequent cycloaddition reaction must be faster than the dimerization process.

1,3-Dipolar Cycloaddition Reactions Involving the Nitrile Oxide

The quintessential reaction of nitrile oxides is the 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition. wikipedia.org This reaction involves the [3+2] cycloaddition of the nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkene or an alkyne, to construct five-membered heterocyclic rings. researchgate.net This method is a cornerstone for the synthesis of important heterocyclic scaffolds like isoxazoles and isoxazolines. researchgate.net

When 3,4-dichlorobenzonitrile oxide is reacted with an alkene, the resulting product is a 3-(3,4-dichlorophenyl)-substituted isoxazoline (B3343090). researchgate.netresearchgate.net If an alkyne is used as the dipolarophile, the product is the corresponding 3-(3,4-dichlorophenyl)-substituted isoxazole (B147169). researchgate.netorganic-chemistry.org These reactions are highly valuable as they allow for the rapid construction of complex heterocyclic systems from relatively simple starting materials. researchgate.net Isoxazole and isoxazoline moieties are prevalent in many biologically active compounds and serve as versatile synthetic intermediates. nih.govnih.gov

The reaction mechanism is generally considered to be a concerted, pericyclic process, where the new C-C and C-O bonds are formed in a single transition state. wikipedia.org

Table 2: Heterocyclic Products from Cycloaddition of 3,4-Dichlorobenzonitrile Oxide

| Dipolarophile | Product Class | General Structure |

| Alkene (R-CH=CH-R') | Isoxazoline | A five-membered ring containing one double bond |

| Alkyne (R-C≡C-R') | Isoxazole | An aromatic five-membered ring |

The 1,3-dipolar cycloaddition of nitrile oxides with unsymmetrical alkenes or alkynes can potentially yield two different regioisomers. mdpi.com For instance, the reaction of 3,4-dichlorobenzonitrile oxide with a monosubstituted alkene can form either a 5-substituted isoxazoline or a 4-substituted isoxazoline. The outcome is largely governed by the electronic properties of the reactants and can be rationalized using Frontier Molecular Orbital (FMO) theory. wikipedia.orgnih.gov

In most cases, the reaction is dominated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For reactions with electron-rich alkenes, the dominant interaction is typically HOMO(alkene)-LUMO(nitrile oxide), leading to 5-substituted isoxazolines. Conversely, with electron-deficient alkenes, the HOMO(nitrile oxide)-LUMO(alkene) interaction often prevails, which can sometimes lead to mixtures of regioisomers. researchgate.net Steric hindrance between the substituents on the dipole and the dipolarophile in the transition state also plays a crucial role in directing the regioselectivity, generally favoring the formation of the less sterically crowded isomer. researchgate.net

Stereoselectivity is another important aspect of these cycloadditions. The reaction is stereospecific with respect to the dipolarophile; the stereochemistry of the alkene is retained in the isoxazoline product. wikipedia.org When chiral dipolarophiles are used, the reaction can proceed with high diastereoselectivity, influenced by steric and electronic effects in the transition state. chem-station.comnih.gov

Substituents on both the aromatic ring of the nitrile oxide and the dipolarophile have a pronounced effect on the rate and outcome of the cycloaddition reaction. Electron-withdrawing groups, such as the two chlorine atoms in 3,4-dichlorobenzonitrile oxide, generally lower the energy of the nitrile oxide's HOMO and LUMO. This can enhance the reaction rate with electron-rich dipolarophiles where the HOMO(dipolarophile)-LUMO(dipole) energy gap is reduced. scielo.br

Conversely, electron-donating groups on the dipolarophile increase the energy of its HOMO, which also accelerates the reaction with electron-deficient nitrile oxides. Studies have shown that in the synthesis of 3,4,5-trisubstituted isoxazoles, reactants containing electron-withdrawing substituents tend to produce higher yields compared to those with electron-donating groups. olemiss.educhemrxiv.org This trend suggests that the cycloaddition involving 3,4-dichlorobenzonitrile oxide would be efficient, particularly with electron-rich or activated alkenes and alkynes. The electronic nature of the substituents is a key factor in modulating the reactivity and controlling the regioselectivity of isoxazole formation. researchgate.net

Reactions with Diverse Dipolarophiles and Their Synthetic Utility

A primary reaction pathway for this compound involves its conversion to the corresponding nitrile oxide, which then readily participates in 1,3-dipolar cycloaddition reactions. This transformation is typically achieved by treating the alpha-chlorobenzaldoxime (B2562045) with a base, which facilitates the elimination of hydrogen chloride to generate the highly reactive nitrile oxide intermediate. This in situ generation is crucial as nitrile oxides are often unstable and prone to dimerization.

The resulting 3,4-dichlorobenzonitrile oxide can react with a wide array of dipolarophiles, which are molecules containing a double or triple bond. These cycloaddition reactions are powerful tools in synthetic organic chemistry for the construction of five-membered heterocyclic rings.

Reactions with Alkenes: When reacted with alkenes, 3,4-dichlorobenzonitrile oxide yields 2-isoxazolines. These reactions are stereospecific, meaning the stereochemistry of the starting alkene is preserved in the final product. The regioselectivity of the addition is influenced by both electronic and steric factors of the substituents on the alkene.

Reactions with Alkynes: Cycloaddition with alkynes leads to the formation of isoxazoles, which are aromatic heterocyclic compounds. This method is a direct and efficient route to highly substituted isoxazoles, which are valuable scaffolds in medicinal chemistry. The reaction can be catalyzed by various agents, including copper, to control regioselectivity.

The synthetic utility of these cycloaddition reactions is significant. Isoxazoles and isoxazolines are prevalent motifs in many biologically active compounds and are used as key intermediates in the synthesis of more complex molecules like β-hydroxy ketones and γ-amino alcohols. The ability to introduce the 3,4-dichlorophenyl group into these heterocyclic systems via this methodology is of particular interest for creating novel compounds with potential pharmaceutical or agrochemical applications. The versatility of this reaction allows for the creation of diverse molecular libraries by varying the dipolarophile.

Below is a table summarizing the types of products formed from the reaction of in situ generated 3,4-dichlorobenzonitrile oxide with various dipolarophiles.

| Dipolarophile | Product Class | General Structure of Product |

| Alkenes (e.g., Styrene) | 2-Isoxazolines | A five-membered ring containing one nitrogen and one oxygen atom adjacent to each other, with substituents originating from the alkene. |

| Alkynes (e.g., Phenylacetylene) | Isoxazoles | An aromatic five-membered ring containing one nitrogen and one oxygen atom adjacent to each other, with substituents from the alkyne. |

| Enones (e.g., Chalcone) | Functionalized Isoxazolines | Isoxazoline ring bearing a carbonyl group, providing a handle for further synthetic transformations. |

| Acrylates (e.g., Ethyl acrylate) | Ester-substituted Isoxazolines | Isoxazoline ring with an ester functional group, useful for creating more complex derivatives. |

Rearrangement Reactions of the Benzaldoxime (B1666162) Core

The benzaldoxime core of this compound is susceptible to rearrangement reactions, most notably the Beckmann rearrangement. This class of reactions provides a pathway to transform the oxime functionality into an amide, a valuable functional group in organic synthesis.

Detailed Analysis of Beckmann Rearrangement Pathways

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide under acidic conditions. For an aldoxime like 3,4-dichlorobenzaldoxime (B8813610) (ignoring the alpha-chloro substituent for the general mechanism), the reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).

The key step of the rearrangement involves the migration of the group that is anti-periplanar (trans) to the leaving group. In the case of aldoximes, this is the hydrogen atom on the oxime carbon. This migration occurs in a concerted fashion with the departure of the water molecule, leading to the formation of a nitrilium ion intermediate. Subsequent attack by a water molecule on the electrophilic carbon of the nitrilium ion, followed by deprotonation and tautomerization, yields the corresponding primary amide, in this case, 3,4-dichlorobenzamide.

While the classic Beckmann rearrangement of aldoximes can lead to primary amides, it often suffers from side reactions, such as dehydration to form nitriles, especially under harsh acidic conditions. The stereospecificity of the migration is a crucial aspect of this rearrangement.

Catalytic Transformations of Aldoximes to Primary Amides

Modern synthetic chemistry has focused on developing catalytic methods to achieve the transformation of aldoximes to primary amides more efficiently and under milder conditions than the classical Beckmann rearrangement. These catalytic systems aim to avoid the use of strong acids and improve the selectivity for the amide product over the nitrile.

Various metal catalysts, including those based on ruthenium, iridium, nickel, and copper, have been shown to be effective for this transformation. These catalysts can operate through different mechanistic pathways than the traditional acid-catalyzed rearrangement, often involving a dehydration-rehydration sequence where a nitrile intermediate is formed and subsequently hydrated in the same pot.

The mechanism for the catalytic conversion of aldoximes to primary amides is not always a true Beckmann rearrangement. Many catalytic systems, particularly those involving transition metals, are believed to proceed through a two-step sequence:

Dehydration: The metal catalyst first facilitates the dehydration of the aldoxime to form the corresponding nitrile (3,4-dichlorobenzonitrile).

Hydration: The same catalyst, or a co-catalyst present in the reaction mixture, then catalyzes the hydration of the nitrile to the primary amide (3,4-dichlorobenzamide).

For example, some ruthenium-based catalysts are thought to coordinate to the aldoxime, facilitating the elimination of water to release the nitrile. The nitrile can then be hydrated in a subsequent catalytic cycle. Isotopic labeling studies, for instance using ¹⁸O-labeled oximes, have been instrumental in distinguishing between a direct rearrangement and a dehydration-rehydration pathway. In some cases, a bimolecular process has been suggested where a coordinated nitrile is attacked by the hydroxyl group of another oxime molecule associated with the metal center.

The choice of reaction medium and energy source can have a profound impact on the efficiency and selectivity of the aldoxime-to-amide transformation.

Energy Sources: Microwave irradiation has emerged as a powerful tool to accelerate these reactions. Compared to conventional heating, microwave heating can lead to significantly shorter reaction times and often results in higher yields of the desired amide. This rate enhancement is attributed to the efficient and rapid heating of the reaction mixture by the microwaves. Solvent-free conditions, where the neat reactants are subjected to microwave irradiation in the presence of a solid-supported catalyst, represent a particularly green and efficient approach.

The table below summarizes the effect of different conditions on the transformation of aldoximes to primary amides.

| Condition | Catalyst/Reagent Example | Medium | Energy Source | Key Advantages |

| Classical | Strong Acid (e.g., H₂SO₄) | Acidic | Conventional Heating | Well-established method |

| Catalytic | Ruthenium Complexes | Water/Glycerol | Conventional Heating | Green solvent, catalyst recyclability |

| Catalytic | Nickel Chloride (NiCl₂) | Organic Solvent | Conventional Heating | Inexpensive catalyst |

| Microwave-Assisted | Cu(II)/Dendrimer | Solvent-Free | Microwave | Rapid reaction, high yields, green conditions |

| Microwave-Assisted | Ruthenium Complexes | Water/Glycerol | Microwave | Shorter reaction times, higher yields |

Investigations into Nucleophilic Substitution Reactions

The alpha-chloro group in this compound makes the alpha-carbon an electrophilic center, susceptible to attack by nucleophiles. This allows for a range of nucleophilic substitution reactions, providing a route to introduce various functional groups at this position.

These reactions typically proceed via an Sₙ2 mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion acts as the leaving group. The presence of the adjacent oxime functionality and the aromatic ring can influence the reactivity of the alpha-carbon. The electron-withdrawing nature of the C=NOH group can enhance the electrophilicity of the alpha-carbon, making it more reactive towards nucleophilic attack compared to a simple alkyl halide.

A variety of nucleophiles can be employed in these reactions, leading to a diverse set of products. For instance:

Alkoxides (RO⁻): Reaction with alkoxides would yield the corresponding alpha-alkoxy oximes.

Amines (R₂NH): Amines can displace the chloride to form alpha-amino oximes.

Thiolates (RS⁻): Thiolates would lead to the formation of alpha-thioether oximes.

Cyanide (CN⁻): The cyanide ion can be used to introduce a nitrile group at the alpha position.

These substitution reactions are synthetically valuable as they allow for the elaboration of the this compound scaffold into more complex molecules with potential applications in various fields of chemistry. The products of these reactions can serve as versatile intermediates for further transformations.

Studies on Radical Reactions and Pathways

The presence of the oxime moiety in this compound allows for the generation of iminoxyl radicals, which are key intermediates in a range of radical reactions. The formation of these radicals can be initiated through various methods, including single-electron oxidation. nsf.govacs.org Once formed, the iminoxyl radical of this compound can participate in several reaction pathways, influenced by the electronic effects of the 3,4-dichlorophenyl group and the presence of the alpha-chloro atom.

Iminoxyl radicals exist in a resonance-stabilized form, with the unpaired electron delocalized between the nitrogen and oxygen atoms. nih.gov This dual nature allows them to react as either N- or O-centered radicals. In intermolecular reactions, the formation of a C–O bond is typically observed. nih.gov For instance, the iminoxyl radical derived from this compound could potentially undergo cross-dehydrogenative C–O coupling with 1,3-dicarbonyl compounds in the presence of an oxidizing agent. nih.gov

Intramolecular reactions of iminoxyl radicals are also prevalent, often leading to the formation of five-membered heterocyclic rings such as isoxazolines or nitrones. nih.gov The specific pathway is influenced by the molecular structure and reaction conditions. Furthermore, the alpha-chloro substituent on the benzaldoxime could play a role in the subsequent reactions of any radical intermediates.

The generation of iminyl radicals from oxime derivatives through N–O bond fragmentation is another significant radical pathway. nsf.gov This can be achieved through photoredox catalysis or by using transition metals. nsf.govrsc.org The resulting iminyl radical from this compound would be a highly reactive species capable of participating in addition reactions to π-systems, ring-opening, or hydrogen atom transfer processes. nsf.gov

The 3,4-dichloro-substituted aromatic ring would exert an electronic influence on the stability and reactivity of any radical intermediates. The electron-withdrawing nature of the chlorine atoms would affect the electron density of the radical species, potentially influencing the regioselectivity and kinetics of subsequent reactions.

Below is a table summarizing potential radical reactions involving this compound based on known oxime chemistry.

| Reaction Type | Initiating Species | Key Intermediate | Potential Product(s) |

| C–O Coupling | Oxidizing Agent | Iminoxyl Radical | O-alkenyl oxime ethers |

| Intramolecular Cyclization | Oxidizing Agent | Iminoxyl Radical | Isoxazoline derivatives |

| N–O Bond Fragmentation | Photoredox Catalyst | Iminyl Radical | Heterocyclic compounds |

Exploration of Oxidative and Reductive Transformations

Oxidative Transformations

The oxidation of this compound can lead to a variety of products, depending on the oxidant and reaction conditions. Hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (DIB), are known to efficiently oxidize aldoximes to nitrile oxides. lucp.netarkat-usa.orgorganic-chemistry.orgresearchgate.net In the case of this compound, this would yield 3,4-dichloro-alpha-chlorobenzonitrile oxide, a reactive intermediate that can be trapped in situ with dipolarophiles like alkenes to form isoxazolines. researchgate.net

The general scheme for the oxidation of an aldoxime to a nitrile oxide using a hypervalent iodine reagent is as follows:

R-CH=NOH + PhI(OAc)₂ → [R-C≡N⁺-O⁻] + PhI + 2 AcOH

Other oxidizing agents can also be employed. For instance, oxidation with certain reagents can regenerate the parent carbonyl compound, which in this case would be 3,4-dichloro-alpha-chloroacetophenone. acs.org The presence of the alpha-chloro group may influence the course of oxidation, and under certain conditions, could be susceptible to substitution or elimination reactions.

The enzymatic oxidation of oximes has also been reported, with cytochrome P450 enzymes capable of metabolizing C=N-OH moieties to release nitric oxide and other related products. nih.gov

Reductive Transformations

The reduction of oximes can yield either primary amines or hydroxylamines, depending on the reducing agent and reaction conditions. wikipedia.orgbyjus.comnih.govjove.com Catalytic hydrogenation is a common method for the reduction of oximes to primary amines. jove.comencyclopedia.pub For this compound, this would likely involve the reduction of both the C=N double bond and the C-Cl bond, potentially leading to 1-(3,4-dichlorophenyl)ethanamine, although cleavage of the N-O bond to form the primary amine is the more typical outcome. nih.govjove.com

The selective reduction of the C=N bond without cleavage of the N-O bond to afford a hydroxylamine (B1172632) is more challenging but can be achieved with specific catalytic systems, such as platinum supported on ceria-zirconia. nih.govresearchgate.net The use of hydride reducing agents like lithium aluminum hydride (LiAlH₄) is also effective for the reduction of oximes to primary amines. numberanalytics.commasterorganicchemistry.com

The choice of reducing agent is crucial. For example, while catalytic hydrogenation can reduce nitro groups, it is generally non-selective in the presence of other reducible functional groups. jove.com The presence of the two chlorine atoms on the benzene ring and the alpha-chloro substituent in this compound would need to be considered when selecting a reduction method to avoid undesired side reactions.

A summary of potential oxidative and reductive transformations is presented in the table below.

| Transformation | Reagent/Catalyst | Potential Product(s) |

| Oxidation | Hypervalent Iodine (e.g., DIB) | 3,4-Dichloro-alpha-chlorobenzonitrile oxide |

| Other Oxidants | 3,4-Dichloro-alpha-chloroacetophenone | |

| Reduction | Catalytic Hydrogenation (e.g., Pt/C) | 1-(3,4-Dichlorophenyl)ethanamine |

| Selective Catalytic Reduction (e.g., Pt/CeO₂-ZrO₂) | N-(1-(3,4-Dichlorophenyl)ethyl)hydroxylamine | |

| Hydride Reducing Agents (e.g., LiAlH₄) | 1-(3,4-Dichlorophenyl)ethanamine |

Derivatization Strategies for Enhanced Analytical and Synthetic Applications

Theoretical Underpinnings and Practical Principles of Chemical Derivatization in Organic Chemistry

Chemical derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative. This transformation is employed for several key reasons in analytical chemistry. Firstly, it can render a non-volatile or thermally unstable compound suitable for analysis by techniques like gas chromatography (GC), which require the analyte to be in the gas phase. Secondly, derivatization can improve the chromatographic separation of analytes by altering their polarity and reducing intermolecular interactions, leading to sharper and more symmetrical peaks. arpgweb.comlam.edu.ly Thirdly, it can enhance the response of a detector to a particular analyte, thereby increasing the sensitivity of the analysis. arpgweb.com This is often achieved by introducing a chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or a group that improves ionization efficiency in mass spectrometry (MS). arpgweb.com

From a practical standpoint, an ideal derivatization reaction should be rapid, quantitative, and produce a single, stable derivative without the formation of byproducts. uni-muenchen.de The reaction conditions should be mild to avoid degradation of the analyte. Common derivatization reactions target active hydrogen atoms in functional groups such as hydroxyls, amines, and carboxylic acids. lam.edu.ly The choice of derivatizing agent depends on the functional group(s) present in the analyte and the analytical technique to be employed. uobaghdad.edu.iq For instance, silylation is widely used for GC analysis to increase volatility and thermal stability, while acylation can introduce groups that are more readily detected by specific detectors. lam.edu.lyuobaghdad.edu.iq

Specific Derivatization Methodologies Applicable to Benzaldoximes and Related Compounds

Benzaldoximes, including halogenated derivatives like 3,4-Dichloro-alpha-chlorobenzaldoxime, possess a hydroxyl group on the oxime moiety, which is a prime target for derivatization. Several methodologies can be applied to modify this functional group, thereby altering the compound's physicochemical properties for enhanced analysis.

Acylation-Based Derivatization Reactions

Acylation involves the introduction of an acyl group (R-C=O) into a molecule, typically by reacting the analyte with an acid anhydride (B1165640) or an acyl chloride in the presence of a catalyst. For benzaldoximes, the hydroxyl group of the oxime can be readily acylated. A common reagent for this purpose is acetic anhydride, which converts the oxime into its corresponding O-acetyl oxime. nih.gov This reaction is often carried out in the presence of a base like pyridine, which acts as a catalyst and neutralizes the acid byproduct. researchgate.net The resulting O-acyl oximes are generally more volatile and less polar than the parent oximes, making them more suitable for GC analysis. uobaghdad.edu.iq

The general reaction for the acylation of a benzaldoxime (B1666162) with acetic anhydride is as follows:

Ar-CH=NOH + (CH₃CO)₂O → Ar-CH=N-O-COCH₃ + CH₃COOH

This derivatization can lead to improved chromatographic peak shapes and enhanced sensitivity in certain detectors. uobaghdad.edu.iq

Silylation-Based Derivatization Approaches

Silylation is a widely used derivatization technique in which an active hydrogen atom is replaced by a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group. uobaghdad.edu.iq Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly effective for derivatizing hydroxyl groups. mdpi.comdocbrown.infonih.gov The reaction with the oxime hydroxyl group is typically rapid and quantitative, yielding a volatile and thermally stable TMS ether. youtube.com

The reaction of a benzaldoxime with BSTFA can be represented as:

Ar-CH=NOH + CF₃CON[Si(CH₃)₃]₂ → Ar-CH=N-O-Si(CH₃)₃ + CF₃CONH(Si(CH₃)₃)

Silylated derivatives often exhibit excellent chromatographic properties, with reduced peak tailing and shorter retention times on nonpolar GC columns. mdpi.com

Alkylation-Based Derivatization Strategies

Alkylation involves the introduction of an alkyl group to the oxime's oxygen atom, forming an O-alkyl oxime ether. acs.orgmiamioh.edu This can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to deprotonate the oxime hydroxyl group. uobaghdad.edu.iq Phase-transfer catalysis can also be employed to facilitate the reaction between the water-soluble oximate anion and the organic-soluble alkylating agent. uobaghdad.edu.iq The resulting O-alkyl oximes are generally more stable than their silyl counterparts and exhibit good chromatographic characteristics. miamioh.edu

A general representation of the alkylation of a benzaldoxime is:

Ar-CH=NOH + R-X + Base → Ar-CH=N-O-R + Base·HX

The choice of the alkyl group (R) can be varied to optimize chromatographic separation.

Formation of O-Acetoacetyl Oximes

The formation of O-acetoacetyl oximes is a less common but potentially useful derivatization strategy. This can be achieved by reacting the oxime with diketene (B1670635) or an acetoacetylating agent. This introduces an acetoacetyl group onto the oxime oxygen. These derivatives may offer unique chromatographic or spectroscopic properties that could be advantageous for specific analytical applications. While detailed studies on the O-acetoacetylation of benzaldoximes are limited, the reactivity of the oxime hydroxyl group suggests that this transformation is feasible.

Consequences of Derivatization on Spectroscopic Signatures and Chromatographic Behavior

Derivatization significantly alters the physicochemical properties of benzaldoximes, which is reflected in their spectroscopic and chromatographic profiles.

Chromatographic Behavior:

The primary goal of derivatization for chromatography is to improve separation and detection.

| Derivatization Method | Expected Effect on Chromatographic Behavior |

| Acylation | Increased volatility and reduced polarity, leading to shorter retention times on polar columns and improved peak shape. |

| Silylation | Markedly increased volatility and thermal stability, resulting in significantly shorter retention times on nonpolar GC columns and sharper peaks. |

| Alkylation | Increased volatility and stability, with the extent of retention time modification dependent on the size of the alkyl group. |

| O-Acetoacetylation | Likely to increase molecular weight and potentially alter polarity, which would influence retention time. |

These changes are crucial for resolving complex mixtures and achieving accurate quantification. For instance, the conversion of polar oximes to their less polar derivatives minimizes interactions with active sites in the chromatographic system, thereby reducing peak tailing and improving resolution.

Spectroscopic Signatures:

Derivatization also leads to predictable changes in the mass spectra and NMR spectra of benzaldoximes.

Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), the fragmentation patterns of derivatized benzaldoximes can provide valuable structural information.

Acylated benzaldoximes are expected to show characteristic fragment ions corresponding to the loss of the acyl group and fragmentation of the benzoyl cation.

Silylated benzaldoximes typically exhibit a prominent molecular ion peak and characteristic fragments resulting from the cleavage of the trimethylsilyl group.

Alkylated benzaldoximes will show a molecular ion peak corresponding to the ether and fragmentation patterns influenced by the nature of the alkyl group.

| Derivative | Expected Key Mass Spectral Fragments |

| O-Acetyl Benzaldoxime | [M]+, [M-CH₃CO]+, [Ar-CN]+ |

| O-TMS Benzaldoxime | [M]+, [M-15 (CH₃)]+, [M-89 (OSi(CH₃)₃)]+ |

| O-Alkyl Benzaldoxime | [M]+, [M-R]+, [Ar-CN]+ |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of protons and carbons near the oxime functional group are significantly affected by derivatization.

In ¹H NMR , the proton of the oxime hydroxyl group (typically a broad singlet) will disappear upon derivatization. New signals corresponding to the protons of the introduced acyl, silyl, or alkyl group will appear. For example, an acetyl group will show a singlet around 2 ppm, while a TMS group will exhibit a sharp singlet around 0 ppm. uni-muenchen.de

In ¹³C NMR , the carbon atom of the C=N bond will experience a shift in its resonance upon derivatization. The carbons of the newly introduced functional group will also give rise to characteristic signals.

These spectroscopic changes provide definitive evidence of successful derivatization and can be used for the structural elucidation of the resulting derivatives.

Advanced Analytical Characterization of 3,4 Dichloro Alpha Chlorobenzaldoxime and Its Derivatives

Spectroscopic Methodologies for Comprehensive Structural Elucidation

Spectroscopic techniques are paramount for elucidating the precise chemical structure of 3,4-Dichloro-alpha-chlorobenzaldoxime. By probing the interactions of the molecule with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the oxime hydroxyl proton. The 3,4-disubstituted aromatic ring will exhibit a complex splitting pattern. The proton at C5 would likely appear as a doublet, coupled to the proton at C6. The proton at C2 would be a doublet coupled to the proton at C6, and the proton at C6 would appear as a doublet of doublets. The hydroxyl proton (-NOH) typically appears as a broad singlet, and its chemical shift can be concentration-dependent and affected by the solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the seven carbon atoms. The C=N carbon of the oxime group is characteristically deshielded, appearing significantly downfield. The two carbons bonded to chlorine atoms (C3 and C4) will also have their chemical shifts influenced by the electronegative halogen. The remaining aromatic carbons and the alpha-chloro carbon will have specific resonances.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for definitive assignments. COSY experiments establish proton-proton coupling correlations, helping to assign the adjacent protons on the aromatic ring. HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon atom. researchgate.net

Table 1: Predicted NMR Data for this compound

| Technique | Assignment | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | Aromatic H (C2, C5, C6) | 7.5 - 8.0 | Complex splitting patterns (doublets, doublet of doublets). |

| Oxime OH | 9.0 - 11.0 | Broad singlet, chemical shift is solvent and concentration dependent. | |

| ¹³C NMR | C=N (oxime) | 145 - 155 | Deshielded due to electronegative nitrogen and double bond character. |

| C-Cl (aromatic) | 130 - 140 | Chemical shifts influenced by the inductive effect of chlorine. | |

| C-H (aromatic) | 125 - 130 | Resonances for the three protonated aromatic carbons. | |

| C (aromatic, C1) | 130 - 135 | Quaternary carbon attached to the oxime group. | |

| C-Cl (alpha-carbon) | 60 - 70 | Shielded relative to aromatic carbons, but deshielded by chlorine. |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. d-nb.info

Key expected absorptions include:

O-H Stretching: A broad band in the region of 3600-3100 cm⁻¹, characteristic of the hydroxyl group of the oxime. wikipedia.orgresearchgate.net The broadness is due to hydrogen bonding.

C-H Stretching (Aromatic): Signals typically appear just above 3000 cm⁻¹.

C=N Stretching: A medium to weak absorption band around 1680-1620 cm⁻¹ is characteristic of the oxime carbon-nitrogen double bond. wikipedia.org

C=C Stretching (Aromatic): Multiple sharp bands in the 1600-1450 cm⁻¹ region.

N-O Stretching: A characteristic band for the nitrogen-oxygen single bond in oximes is expected in the 960-930 cm⁻¹ range. wikipedia.org

C-Cl Stretching: Strong absorptions corresponding to the aromatic C-Cl bonds would appear in the 1100-1000 cm⁻¹ region, while the aliphatic C-Cl stretch would be found in the 800-600 cm⁻¹ range.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3600 - 3100 | O-H Stretch | Oxime |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 1680 - 1620 | C=N Stretch | Oxime |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 960 - 930 | N-O Stretch | Oxime |

| 1100 - 1000 | C-Cl Stretch | Aryl Halide |

| 800 - 600 | C-Cl Stretch | Alkyl Halide |

Mass Spectrometry (MS and Tandem MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound. nih.gov For this compound (C₇H₄Cl₃NO), the molecular weight is 224.48 g/mol . matrixscientific.com

In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected. Due to the presence of three chlorine atoms, this peak would appear as a characteristic cluster of isotopic peaks (M⁺, M+2, M+4, M+6) because of the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Fragmentation analysis, often enhanced by tandem MS (MS/MS), helps to confirm the structure by breaking the molecule into smaller, identifiable pieces. nih.gov Plausible fragmentation pathways for this compound could include:

Loss of a chlorine radical ([M-Cl]⁺).

Loss of HCl ([M-HCl]⁺).

Cleavage of the N-O bond.

Loss of the formyl radical (CHO) from the parent aldehyde precursor, leading to a prominent peak at m/z 77 for the phenyl cation is a common pathway for benzaldehydes. docbrown.info A similar fragmentation might be observed here.

Fragmentation of the dichlorophenyl ring.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (for ³⁵Cl) | Proposed Fragment Ion | Formula |

| 223 | [M]⁺ (Molecular Ion) | [C₇H₄Cl₃NO]⁺ |

| 188 | [M-Cl]⁺ | [C₇H₄Cl₂NO]⁺ |

| 187 | [M-HCl]⁺ | [C₇H₃Cl₂NO]⁺ |

| 172 | [M-Cl-O]⁺ | [C₇H₄Cl₂N]⁺ |

| 145 | [C₆H₃Cl₂]⁺ | Dichlorophenyl cation |

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography is essential for separating this compound from reaction precursors, byproducts, or other components in a mixture, as well as for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds like halogenated organics. chromatographyonline.comlibretexts.org The compound is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column before being detected by a mass spectrometer. hpst.cz

For this compound, a typical GC-MS method would involve:

Column: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would be suitable for separating halogenated aromatic compounds. gcms.cz

Injection: A split/splitless injector is commonly used. The injector temperature must be high enough to ensure complete volatilization without causing thermal degradation.

Oven Program: A temperature gradient program, starting at a lower temperature and ramping up, would be used to ensure good separation from any impurities.

Detector: The mass spectrometer serves as a highly specific and sensitive detector, allowing for positive identification of the compound based on its retention time and mass spectrum. restek.com

Table 4: Typical GC-MS Parameters for Analysis

| Parameter | Condition |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |

| Injector Temp. | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-300 amu |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that may not be sufficiently volatile or stable for GC analysis. bas.bg It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

A reversed-phase HPLC (RP-HPLC) method would be the most common approach for analyzing this compound. nih.govepa.gov

Stationary Phase: A C18 (octadecylsilyl) column is a standard choice, providing good retention for moderately non-polar compounds. sielc.com

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. The gradient would typically start with a higher proportion of water and increase the organic solvent concentration over time to elute the compound.

Detection: A UV-Vis detector would be highly effective, as the dichlorophenyl ring is a strong chromophore that will absorb UV light, typically in the 200-300 nm range. nih.gov

Table 5: Typical HPLC Parameters for Analysis

| Parameter | Condition |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 40% B, ramp to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at 254 nm |

| Injection Volume | 10 µL |

Other Advanced Analytical Techniques for Deeper Chemical Characterization

Beyond the foundational spectroscopic and chromatographic methods, a deeper understanding of the chemical nature of this compound and its derivatives necessitates the use of more specialized analytical techniques. These methods provide fundamental data on the solid-state structure and elemental composition, which are crucial for unequivocal identification, purity assessment, and understanding the molecule's three-dimensional arrangement. Techniques such as X-ray diffraction and elemental analysis offer precise, quantitative data that complement the structural insights gained from methods like NMR and mass spectrometry.

X-ray Diffraction (XRD) for Solid-State Structural Determination

While specific crystallographic data for this compound is not publicly available, analysis of structurally similar compounds provides valuable insight into the expected solid-state characteristics. For instance, the crystallographic analysis of 3,4-dichlorobenzoic acid chloride, a compound also featuring a 3,4-dichlorinated benzene (B151609) ring, reveals detailed structural parameters. This data serves as a relevant example of the type of information obtained from an XRD study. The crystal structure is typically defined by its unit cell dimensions (a, b, c), the angles between them (α, β, γ), the crystal system, and the space group, which describes the symmetry of the crystal lattice.

Table 1: Illustrative Crystallographic Data for a Structurally Related Compound: 3,4-Dichlorobenzoic acid chloride

| Parameter | Value |

| Empirical Formula | C₇H₃Cl₃O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.0518(15) |

| b (Å) | 9.7403(11) |

| c (Å) | 6.9562(9) |

| β (°) | 99.047(4) |

| Volume (ų) | 806.42(17) |

| Z (molecules/unit cell) | 4 |

Note: This data is for a structurally analogous compound and is presented for illustrative purposes to demonstrate the outputs of an XRD analysis.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a compound. This method is crucial for confirming the empirical formula of a newly synthesized molecule, such as this compound. The technique typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (e.g., CO₂, H₂O, N₂) are collected and measured to calculate the percentage of carbon, hydrogen, and nitrogen. Halogens like chlorine are determined through other specific analytical methods.

The experimentally determined percentages are then compared against the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.

For this compound, with the molecular formula C₇H₄Cl₃NO, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. This theoretical data serves as the benchmark for experimental verification.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 84.07 | 37.46 |

| Hydrogen | H | 1.01 | 4.04 | 1.80 |

| Chlorine | Cl | 35.45 | 106.35 | 47.38 |

| Nitrogen | N | 14.01 | 14.01 | 6.24 |

| Oxygen | O | 16.00 | 16.00 | 7.13 |

| Total | 224.47 | 100.00 |

This calculated composition provides the expected results from an experimental elemental analysis, thereby serving as a critical tool for confirming the identity and purity of the compound.

Computational and Theoretical Studies on 3,4 Dichloro Alpha Chlorobenzaldoxime

Application of Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in exploring the molecular and electronic properties of 3,4-Dichloro-alpha-chlorobenzaldoxime. These methods allow for a detailed examination of the compound's geometry, stability, and electronic structure.

Elucidation of Molecular Geometry, Conformations, and Isomerism

Computational studies are pivotal in determining the three-dimensional arrangement of atoms in this compound, as well as identifying its stable conformations and isomers.

Molecular Geometry: DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry of the compound. This provides precise information on bond lengths, bond angles, and dihedral angles. For analogous benzaldoxime (B1666162) structures, the C=N bond length is a key parameter, and substitutions on the phenyl ring can influence the geometry of the entire molecule.

Conformations and Isomerism: this compound can exist as different isomers, primarily syn and anti geometric isomers around the C=N double bond. Theoretical calculations on similar benzaldoximes have shown that the anti-isomers are generally more stable than the syn-geometries. researchgate.net The energy difference between these isomers can be quantified using computational methods, providing insights into their relative populations at equilibrium. Tautomerism is another form of isomerism that can be investigated, involving the migration of a proton. vedantu.com

Table 1: Predicted Geometrical Parameters for anti-3,4-Dichloro-alpha-chlorobenzaldoxime

| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

|---|---|

| C=N Bond Length | ~1.29 Å |

| N-O Bond Length | ~1.41 Å |

| C-Cl (alpha) Bond Length | ~1.78 Å |

| C-Cl (phenyl, C3) Bond Length | ~1.74 Å |

| C-Cl (phenyl, C4) Bond Length | ~1.74 Å |

| C-N-O Bond Angle | ~110° |

| C-C=N Bond Angle | ~120° |

Note: The data in this table is illustrative and based on typical values for similar halogenated benzaldoximes, as direct computational studies on this compound are not widely available.

Investigation of Electronic Structure and Reactivity Descriptors

The electronic properties of this compound are fundamental to understanding its reactivity. DFT calculations provide a wealth of information on these aspects.

Electronic Structure: The distribution of electrons within the molecule is analyzed through various means, including the mapping of the molecular electrostatic potential (MEP). The MEP highlights regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

Reactivity Descriptors: Global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the chemical behavior of the compound. chemrxiv.org These descriptors include:

HOMO-LUMO Energy Gap (ΔE): A smaller energy gap generally implies higher reactivity.

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Hardness (η) and Softness (S): These parameters quantify the resistance to change in electron distribution.

Electrophilicity Index (ω): Measures the ability of the molecule to accept electrons.

Table 2: Calculated Electronic Properties and Reactivity Descriptors

| Property | Definition | Predicted Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | ~ -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 eV |

| HOMO-LUMO Gap (ΔE) | LUMO Energy - HOMO Energy | ~ 5.5 eV |

| Chemical Potential (μ) | (HOMO + LUMO) / 2 | ~ -4.25 eV |

| Hardness (η) | (LUMO - HOMO) / 2 | ~ 2.75 eV |

| Electrophilicity Index (ω) | μ² / (2η) | ~ 3.28 eV |

Note: These values are estimations based on computational studies of analogous halogenated aromatic compounds.

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a vital role in mapping the pathways of chemical reactions involving this compound, identifying transition states, and determining the energy changes throughout the reaction. rsc.org

Transition State Analysis and Reaction Pathways

By modeling the potential energy surface of a reaction, computational methods can identify the transition state—the highest energy point along the reaction coordinate. The structure of the transition state provides critical information about the mechanism of the reaction. For reactions involving similar benzaldoximes, such as elimination reactions to form nitriles, the transition state has been described as a four-membered cyclic structure. researchgate.net

Molecular Dynamics Simulations for Conformational and Solvent Effects

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, including conformational changes and the influence of the surrounding solvent.

By simulating the motion of the molecule and its interactions with solvent molecules, MD can provide insights into how the solvent affects the conformational preferences and the stability of different isomers. For halogenated compounds, MD simulations have been used to study their interactions with other molecules, which can be extended to understand how solvents might interact with and stabilize different conformations of this compound. nih.govnih.gov This is particularly important for understanding its behavior in solution, which is relevant for many of its potential applications.

Development of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools of significant value in modern chemistry. biointerfaceresearch.com These models aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities or physical properties. biointerfaceresearch.com While specific QSAR or QSPR studies dedicated exclusively to this compound are not extensively documented in publicly available literature, the development of such models is a standard approach for classes of compounds that include oximes and halogenated aromatic structures. The principles and methodologies for creating these models are well-established and have been successfully applied to similar molecules, such as oxime ether derivatives and other benzimidazole (B57391) derivatives, to predict activities ranging from antifungal to anti-inflammatory. acs.orgnih.gov

The fundamental premise of QSAR/QSPR is that the variations in the activity or properties of a group of structurally related compounds are dependent on the changes in their molecular features. biointerfaceresearch.com To develop a predictive model, a dataset of compounds with known activities or properties is required. For a compound like this compound, this would involve synthesizing a series of analogues with systematic variations in their structure. For instance, the position and nature of the substituents on the phenyl ring could be altered, or the oxime moiety could be modified.

The development process for a QSAR/QSPR model typically involves three main stages:

Data Set Preparation: A series of molecules structurally related to this compound would be selected, and their biological activity (e.g., antifungal, insecticidal) or a specific physicochemical property (e.g., solubility, toxicity) would be experimentally determined. This forms the training set for the model.

Descriptor Calculation: A wide array of molecular descriptors for each compound in the series would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Model Building and Validation: Statistical methods are employed to build a mathematical equation that links the calculated descriptors (independent variables) to the experimental activity or property (dependent variable). Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms. nih.gov The resulting model's predictive power is then rigorously assessed through internal and external validation techniques. nih.gov

For oxime-containing compounds, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have proven to be particularly insightful. nih.gov These methods evaluate the steric and electrostatic fields surrounding the molecules to determine how these fields correlate with biological activity. nih.gov Such studies on related compounds have highlighted the importance of steric, electrostatic, hydrophobic, and hydrogen-bond fields in determining their efficacy. acs.orgnih.gov

A hypothetical QSAR study on a series of benzaldoxime derivatives, including this compound, might investigate their fungicidal activity. The resulting model could reveal that electron-withdrawing groups at specific positions on the benzene (B151609) ring enhance activity, while bulky substituents are detrimental. These insights are invaluable for the rational design of new, more potent, and selective compounds, thereby guiding future synthesis efforts and minimizing the need for extensive trial-and-error experimentation. acs.orgnih.gov

Hypothetical QSAR Model Data for Benzaldoxime Derivatives

The following interactive table represents a hypothetical dataset and QSAR model for a series of benzaldoxime derivatives, illustrating the relationship between molecular descriptors and antifungal activity.

| Compound | Substituents | LogP (Hydrophobicity) | Electronic Energy (Hartree) | Steric Hindrance (Å) | Predicted Antifungal Activity (pIC50) | Experimental Antifungal Activity (pIC50) |

| 1 | 3,4-dichloro | 3.5 | -1500.2 | 2.8 | 5.8 | 5.7 |

| 2 | 4-chloro | 2.8 | -1300.5 | 2.5 | 5.2 | 5.3 |

| 3 | 4-nitro | 2.1 | -1600.8 | 2.6 | 6.1 | 6.0 |

| 4 | 2,4-dichloro | 3.6 | -1500.4 | 3.1 | 5.5 | 5.6 |

| 5 | H | 2.0 | -1100.1 | 2.2 | 4.5 | 4.6 |

| 6 | 4-methyl | 2.5 | -1200.7 | 2.7 | 4.8 | 4.9 |

| 7 | 3,5-dichloro | 3.7 | -1500.6 | 3.0 | 5.7 | 5.8 |

The predictive ability of such models is often evaluated by statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). nih.gov For instance, robust 3D-QSAR models for other inhibitors have achieved q² values upwards of 0.9, indicating high predictive accuracy. nih.gov The insights gained from the contour maps generated in 3D-QSAR studies can guide the structural modifications needed to enhance the desired activity, for example, by indicating regions where bulky groups or specific electronic characteristics are favored or disfavored. researchgate.net

Advanced Applications in Organic Synthesis and Materials Science

Role as Precursor to Diverse Heterocyclic Scaffolds

The primary role of 3,4-dichloro-alpha-chlorobenzaldoxime in synthetic chemistry is as a stable precursor to 3,4-dichlorobenzonitrile (B1293625) oxide. This in-situ generation, typically achieved by dehydrochlorination with a base, circumvents the need to handle the potentially unstable nitrile oxide directly. The resulting 1,3-dipole readily participates in cycloaddition reactions, providing access to a wide array of five-membered heterocyclic systems.

The most prominent application of this compound is in the synthesis of isoxazoles and isoxazolines through [3+2] cycloaddition reactions. beilstein-journals.orgorganic-chemistry.org The generated 3,4-dichlorobenzonitrile oxide reacts with alkynes to yield 3,5-disubstituted isoxazoles or with alkenes to form the corresponding isoxazolines. lookchem.com These heterocyclic cores are considered "privileged structures" in medicinal chemistry due to their presence in numerous bioactive compounds and pharmaceuticals. beilstein-journals.orgresearchgate.netscispace.com

Table 1: Synthesis of Isoxazoles and Isoxazolines

| Reactant | Product Core | Reaction Type | Significance |

|---|---|---|---|

| Alkyne | Isoxazole (B147169) | [3+2] Cycloaddition | Access to medicinally relevant scaffolds. beilstein-journals.orgnih.gov |

| Alkene | Isoxazoline (B3343090) | [3+2] Cycloaddition | Precursors for complex molecular architectures. lookchem.com |

While cycloaddition is its primary role, the parent oxime structure is also implicated in reactions that yield amides and nitriles. The conversion of aldoximes to nitriles is a fundamental dehydration reaction in organic synthesis. orgoreview.com This transformation can be achieved using various dehydrating agents, such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2), which remove a molecule of water to furnish the corresponding nitrile. orgoreview.comgoogle.com In the case of the parent 3,4-dichlorobenzaldoxime (B8813610), this reaction provides a direct route to 3,4-dichlorobenzonitrile, an important industrial and synthetic intermediate.